Phenyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
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Overview
Description
Phenyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a chemical compound with the molecular formula C13H15NO4 It belongs to the class of oxazolidines, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves the reaction of phenyl isocyanate with 2,2-dimethyl-1,3-propanediol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazolidine ring. The reaction conditions usually involve moderate temperatures and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Phenyl 4-carboxy-2,2-dimethyl-1,3-oxazolidine-3-carboxylate.
Reduction: Phenyl 4-hydroxymethyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate.
Substitution: Various substituted phenyl derivatives depending on the specific reaction conditions.
Scientific Research Applications
Phenyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The oxazolidine ring can also participate in hydrogen bonding and other interactions with biomolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4S)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- 3-Benzyl-1,3-oxazolidine
- 2-(4-chlorophenyl)-1,3-oxazolidine
Uniqueness
Phenyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the formyl group in the oxazolidine ring makes it a versatile compound for various applications .
Properties
CAS No. |
921766-31-6 |
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Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
phenyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C13H15NO4/c1-13(2)14(10(8-15)9-17-13)12(16)18-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3 |
InChI Key |
XLRUFKZMUWHWHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(C(CO1)C=O)C(=O)OC2=CC=CC=C2)C |
Origin of Product |
United States |
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